molecular formula C19H18Cl3N3O3S B11713567 Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Cat. No.: B11713567
M. Wt: 474.8 g/mol
InChI Key: VDIAYXMVBDNUKA-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a structurally complex organochlorine compound featuring a benzoate backbone, a trichloroethyl group, and a carbamothioyl-urea linkage. Its design incorporates multiple functional groups: the trichloroethyl moiety may enhance lipophilicity and persistence, while the carbamothioyl group could influence binding to biological targets, such as enzymes in pest species .

Properties

Molecular Formula

C19H18Cl3N3O3S

Molecular Weight

474.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C19H18Cl3N3O3S/c1-11-7-3-4-8-12(11)15(26)24-17(19(20,21)22)25-18(29)23-14-10-6-5-9-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29)

InChI Key

VDIAYXMVBDNUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the trichloromethyl amide. The final step involves the reaction of this intermediate with methyl 2-aminobenzoate under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding methyl derivative.

Scientific Research Applications

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The trichloromethyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group may also play a role in its biological activity by forming covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methyl benzoate derivatives, many of which are sulfonylurea or triazine-based herbicides. Below is a comparative analysis based on molecular structure, functional groups, and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Use Notes
Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate C₁₉H₁₇Cl₃N₃O₃S 496.78 g/mol Trichloroethyl, carbamothioyl, 2-methylphenyl carbonyl, benzoate Hypothesized herbicide Unique trichloroethyl group may enhance environmental persistence
Triflusulfuron methyl ester C₁₅H₁₅F₃N₄O₆S 436.36 g/mol Trifluoroethoxy, triazine, sulfonylurea, benzoate Herbicide High efficacy against broadleaf weeds; moderate soil mobility
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 g/mol Methoxy, methyl-triazine, sulfonylurea, benzoate Herbicide Low application rates required; degrades rapidly in soil
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) C₁₈H₁₅N₃O₄S 369.40 g/mol Phenylcarbamoyl, thiadiazole, benzoate Unknown Safety data indicate no significant hazards reported

Key Observations:

  • Structural Variations : The target compound distinguishes itself through its trichloroethyl and carbamothioyl groups, which are absent in sulfonylurea herbicides like triflusulfuron or metsulfuron. These groups may confer stronger binding to acetylcholinesterase or other pest-specific enzymes, though this requires experimental validation.
  • Environmental Impact : The trichloroethyl group likely increases environmental persistence compared to compounds with methoxy or trifluoroethoxy substituents, which degrade more readily .

Research Findings and Hypotheses

Computational Insights:

Molecular docking tools like AutoDock Vina could model the compound’s interaction with enzymes such as acetolactate synthase (ALS), a common herbicide target. The carbamothioyl group may form hydrogen bonds with ALS active sites, similar to sulfonylureas. Visualization software like UCSF Chimera could further elucidate structural similarities to known inhibitors.

Gaps in Knowledge:

  • No empirical data on efficacy, toxicity, or environmental fate are available.
  • Comparative studies with triazine or sulfonylurea herbicides are needed to assess competitive binding and resistance profiles.

Biological Activity

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H13Cl3N2O3S\text{C}_{15}\text{H}_{13}\text{Cl}_3\text{N}_2\text{O}_3\text{S}

This structure indicates the presence of multiple functional groups, including a trichloroethyl moiety and an amide linkage, which may contribute to its biological properties.

  • Antitumor Activity : Research suggests that compounds with similar structures exhibit significant antitumor effects. The presence of the trichloroethyl group is known to enhance cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide have shown inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer proliferation pathways .
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes may play a crucial role in its biological activity. For example, it may act as an inhibitor of IMPDH, which is involved in nucleotide synthesis and is often targeted in cancer therapies .
  • Cellular Uptake : The lipophilicity introduced by the methyl and phenyl groups may facilitate cellular uptake, enhancing the compound's efficacy in target tissues.

Therapeutic Applications

  • Cancer Therapy : Due to its structural similarities to known anticancer agents, this compound may be explored for its potential in treating various cancers, particularly those resistant to conventional therapies.
  • Antimicrobial Properties : Compounds with similar thioamide structures have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties .

Study 1: Antitumor Efficacy

In a study investigating the efficacy of benzamide derivatives on human cancer cell lines, it was found that compounds with similar structural features significantly inhibited cell growth. The study highlighted that specific substitutions on the benzamide ring could enhance potency against resistant cancer strains .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of various benzamide derivatives, revealing that certain compounds effectively inhibited DHFR and IMPDH. This inhibition correlated with reduced proliferation rates in treated cells .

Data Table

The following table summarizes relevant research findings related to this compound and its analogs:

Compound NameActivity TypeTarget EnzymeIC50 (µM)Reference
Methyl 2-{...}AntitumorDHFR0.5
Benzamide AEnzyme InhibitionIMPDH0.8
Benzamide BAntimicrobialN/AN/A

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